Deacetyl Diltiazem N-Oxide

Description

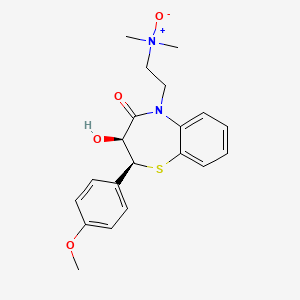

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-22(2,25)13-12-21-16-6-4-5-7-17(16)27-19(18(23)20(21)24)14-8-10-15(26-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGDJMNXZDLMHP-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747423 | |

| Record name | 2-[(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122619-90-3 | |

| Record name | 2-[(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deacetyl Diltiazem N-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JR44YR7QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure and Isomeric Considerations

Molecular Formula and Weight

Deacetyl Diltiazem (B1670644) N-Oxide is characterized by the molecular formula C20H24N2O4S. pharmaffiliates.comvivanls.com This composition gives it a molecular weight of approximately 388.48 g/mol . pharmaffiliates.comvivanls.com

Table 1: Molecular Details of Deacetyl Diltiazem N-Oxide

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O4S pharmaffiliates.comvivanls.com |

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-[(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide. clearsynth.comnih.gov This name precisely describes the molecular structure, including the arrangement of its functional groups and stereochemistry.

Stereochemical Configuration

The molecule possesses a specific three-dimensional arrangement with a (2S,3S) stereochemical configuration. vivanls.comclearsynth.com This notation indicates the spatial orientation of the substituents around the chiral centers at positions 2 and 3 of the benzothiazepine (B8601423) ring system.

Structural Relationship to Diltiazem and Deacetyl Diltiazem

This compound is a metabolic derivative of diltiazem. Diltiazem first undergoes deacetylation, a process mediated by esterase enzymes, to form deacetyl diltiazem. drugbank.com Deacetyl diltiazem, which retains some pharmacological activity, can then be further metabolized. drugbank.com One of these subsequent metabolic pathways involves N-oxidation of the dimethylamino group, resulting in the formation of this compound. drugbank.comnih.gov This metabolite has been identified in plasma and urine following diltiazem administration. nih.govnih.gov

Table 2: Key Compounds in the Metabolic Pathway

| Compound Name |

|---|

| This compound |

| Diltiazem |

Formation Mechanisms and Metabolic Pathways

Metabolic Origin from Diltiazem (B1670644)

The journey from the parent drug, Diltiazem, to Deacetyl Diltiazem N-Oxide involves two primary metabolic steps.

The initial and crucial step in this pathway is the deacetylation of Diltiazem to form Deacetyl Diltiazem. This reaction is primarily mediated by esterase enzymes found in various tissues, with significant activity localized in the microsomal fraction of the liver and also detected in red blood cells. nih.gov This process involves the hydrolysis of the acetate (B1210297) ester group on the Diltiazem molecule. nih.govtga.gov.au The resulting metabolite, Deacetyl Diltiazem, is itself pharmacologically active, retaining about 25-50% of the vasodilatory potency of the parent compound. drugbank.comjrespharm.com

The formation of Deacetyl Diltiazem is a major metabolic pathway for Diltiazem. researchgate.net Studies in rats have characterized the kinetics of this enzymatic reaction, demonstrating that the production of Deacetyl Diltiazem increases linearly with time and protein content under specific experimental conditions. nih.gov

Following its formation, Deacetyl Diltiazem can undergo further metabolism through N-oxidation. This reaction targets the tertiary amine group in the Deacetyl Diltiazem molecule, leading to the formation of this compound. drugbank.comnih.gov This metabolite has been identified in human plasma and is considered one of the metabolites of Diltiazem. researchgate.net

Precursor: Deacetyl Diltiazem Formation via Esterase-Mediated Deacetylation

Enzymatic Transformations Leading to Formation

The conversion of Diltiazem and its metabolites is orchestrated by a variety of enzymes, with the Cytochrome P450 superfamily playing a central role in oxidative metabolism.

Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including many drugs. rsc.org N-oxidation is a common metabolic reaction catalyzed by CYP enzymes for compounds containing amine functional groups. washington.edu The general mechanism is believed to involve the transfer of an electron from the nitrogen atom to the activated oxygen species of the enzyme, followed by oxygen recombination to form the N-oxide product. washington.edu

While the specific CYP isoenzymes directly responsible for the N-oxidation of Deacetyl Diltiazem are not extensively detailed in the provided search results, it is known that Diltiazem and its other metabolites are substrates for several CYP isoenzymes. For instance, CYP3A4 is the principal enzyme involved in the N-demethylation of Diltiazem. drugbank.comresearchgate.netbauschhealth.cabauschhealth.ca CYP2D6 is also involved in the metabolism of Diltiazem, specifically in its O-demethylation. tga.gov.audrugbank.comresearchgate.net Given that CYP enzymes catalyze N-oxidation reactions for many tertiary amines, it is plausible that one or more CYP isoenzymes are involved in the formation of this compound. rsc.org

Besides the Cytochrome P450 system, other enzyme systems can catalyze N-oxidation reactions. Flavin-containing monooxygenases (FMOs) are another important class of enzymes involved in the monooxygenation of nitrogen-containing compounds. nih.govannualreviews.org FMOs are known to catalyze the N-oxidation of various drugs that are tertiary amines. nih.gov While direct evidence linking FMOs to the specific N-oxidation of Deacetyl Diltiazem is not available in the search results, their known substrate scope makes them a potential contributor to this metabolic step.

Degradation Pathways and Stability Profiling

Oxidative Degradation Products

Oxidative degradation involves the chemical alteration of a substance through exposure to oxidizing agents. For diltiazem (B1670644) and its derivatives, this pathway can lead to the formation of N-oxide and S-oxide impurities.

Deacetyl Diltiazem N-Oxide is recognized as a metabolite and a potential impurity that arises from oxidative processes. veeprho.comnih.govvivanls.com It is formed through the oxidation of Deacetyl Diltiazem, which itself is a primary metabolite and hydrolytic degradant of diltiazem. drugbank.comnih.gov The formation pathway involves the N-oxidation of the dimethylaminoethyl side chain of the deacetylated parent molecule. drugbank.comsynzeal.com

Forced degradation studies, which are conducted to identify potential degradation products and pathways, subject the parent drug to stress conditions like oxidation using agents such as hydrogen peroxide. derpharmachemica.compharmtech.comajbasweb.com While Diltiazem N-oxide and Diltiazem-S-oxide are commonly identified oxidative degradants of diltiazem, this compound emerges from the subsequent transformation of the deacetylated precursor. veeprho.comnih.govnih.gov The presence of this compound is a marker for both hydrolytic and oxidative degradation having occurred.

Hydrolytic Degradation of Precursor Compounds

Hydrolysis is a major degradation pathway for diltiazem, particularly in aqueous solutions and formulations. dergipark.org.trgoogle.com This process primarily affects the ester functional group within the molecule.

The principal hydrolytic degradation pathway for diltiazem is the o-deacetylation of its acetyl group. dergipark.org.trjrespharm.com This reaction cleaves the ester bond, resulting in the formation of Deacetyl Diltiazem (desacetyl diltiazem) and acetic acid. mu-varna.bg This degradant is also a known active metabolite of diltiazem, though it possesses reduced pharmacological potency, estimated to be between 25% and 50% of the parent compound's activity. drugbank.comnih.govjrespharm.commu-varna.bg The susceptibility of diltiazem to hydrolysis presents a significant challenge in the formulation of stable aqueous dosage forms. google.comresearchgate.netimpactfactor.org

The rate of hydrolytic degradation of diltiazem is significantly influenced by the pH of the aqueous environment. tandfonline.comresearchgate.net The molecule exhibits susceptibility to both acid- and base-catalyzed hydrolysis, leading to accelerated degradation under strongly acidic or alkaline conditions. researchgate.netnih.gov

Research indicates that diltiazem is relatively stable in the pH range of 3 to 6, with optimal stability observed around pH 5. mu-varna.bgtandfonline.com Outside of this range, the degradation rate increases. For instance, at a pH of 10, the degradation process is rapid. researchgate.net The decomposition generally follows pseudo-first-order kinetics. tandfonline.com The pH-rate profile demonstrates a classic U-shape, characteristic of specific acid-base catalysis. researchgate.net

| Condition | Observation | Reference |

|---|---|---|

| Acidic (1 M HCl, 70°C, 12h) | Drastic degradation; only 16.67% of diltiazem remained. | nih.gov |

| Basic (1 M NaOH, 70°C, 12h) | Severe degradation; only 10.47% of diltiazem remained. | nih.gov |

| pH Range 3-6 | Region of relative stability for diltiazem. | tandfonline.com |

| Optimal pH | Approximately pH 5, with an extrapolated shelf-life of 42 days. | tandfonline.com |

| pH 10 | Rapid degradation observed. | researchgate.net |

Hydrolysis of Diltiazem to Deacetyl Diltiazem

Photodegradation Phenomena

Photodegradation involves the degradation of a molecule upon exposure to light, particularly ultraviolet (UV) radiation. Diltiazem and its related compounds have been shown to be susceptible to photolytic degradation, especially in aqueous solutions. nih.govnih.gov

Exposure of diltiazem solutions to UV radiation can induce the formation of various degradation products. nih.govjopcr.com Studies have shown that under UV-A and UV-B radiation, a primary photoproduct is Diltiazem-S-oxide, formed by the oxidation of the sulfur atom in the benzothiazepine (B8601423) ring. nih.govnih.gov However, other research indicates that the degradation pathway can be dependent on the specific wavelength of UV light; under UV-C radiation, Deacetyl Diltiazem has been identified as a main photoproduct. researchgate.net

The precursor, Deacetyl Diltiazem, is also unstable under UV light. Studies on (+)-(2S, 3S)-cis-desacetyl diltiazem hydrochloride in aqueous solution showed it degraded with a half-life of 1.9 hours when exposed to UV radiation. researchgate.net This suggests that photodegradation can occur both before and after the initial hydrolysis of diltiazem. It is noteworthy that in the solid state, diltiazem is considered to be significantly more stable against photodegradation compared to when it is in solution. akjournals.comkoreascience.kr

| Condition | Primary Degradation Product(s) | Reference |

|---|---|---|

| UV-A and UV-B Radiation (in solution) | Diltiazem-S-Oxide | nih.govresearchgate.net |

| UV-C Radiation (in solution) | Deacetyl Diltiazem | researchgate.net |

| UV Radiation (Deacetyl Diltiazem in solution) | Degradation with t½ = 1.9 h, epimerization to trans-isomer | researchgate.net |

| Photolytic Stress (Forced Degradation) | Significant degradation, formation of multiple products | researchgate.netnih.gov |

| UV and Visible Light (Solid State/Suspension) | Relatively stable, minimal degradation | pharmtech.comakjournals.com |

Influence of Environmental Factors on Degradation

The stability of diltiazem and its subsequent degradation to form metabolites, including the precursor to this compound, is significantly influenced by environmental factors. The primary degradation pathway involves the hydrolysis of diltiazem to deacetyl diltiazem, which can then be further metabolized. nih.govdrugbank.com Understanding the conditions that promote this initial degradation is crucial for profiling the emergence of subsequent impurities.

Temperature Effects

Elevated temperature is a critical factor that accelerates the degradation of diltiazem hydrochloride. jrespharm.com Studies have shown that thermal degradation leads to a notable increase in impurities, primarily deacetyl diltiazem. jrespharm.comnih.gov In forced degradation studies, exposing diltiazem formulations to high temperatures, such as 80°C, resulted in a significant decrease in the parent drug concentration and a corresponding increase in the deacetyl impurity. jrespharm.com For example, one study observed that under heat conditions (80°C for 3 days), the amount of diltiazem recovered was approximately 89.6%, with the formation of 10.3% deacetyl diltiazem. jrespharm.com Another study found that under heat stress, diltiazem content decreased to 84.57% with a minor increase in deacetyl diltiazem. nih.gov This indicates that temperature is a potent catalyst for the deacetylation process.

Parenteral dosage forms of diltiazem exhibit greater stability at refrigerated temperatures (2-8°C) compared to accelerated stability conditions (25°C). google.com At 2-8°C, the formation of deacetyl diltiazem remains minimal over a 12-month period, whereas storage at 25°C leads to a more rapid increase in this impurity. google.com

Table 1: Effect of Temperature on Diltiazem Degradation in a Cream Formulation

| Stress Condition | Diltiazem Recovered (%) | Deacetyl Diltiazem (%) | Total Impurity (%) |

| Heat (80°C, 3 days) | 89.6 | 10.3 | 10.4 |

| Humidity (40°C & 75% RH, 3 days) | 90.2 | 9.7 | 9.8 |

Data sourced from a forced degradation study on a diltiazem cream formulation. jrespharm.com

Moisture/Water Content

Diltiazem is known to be highly susceptible to hydrolysis in aqueous solutions. jrespharm.comgoogle.com The primary hydrolytic degradation pathway is o-deacetylation, which results in the formation of deacetyl diltiazem. google.comimpactfactor.org The presence of moisture, whether from aqueous-based formulation processes or high-humidity storage conditions, can significantly accelerate this degradation. impactfactor.org

Forced degradation studies involving humidity (e.g., 40°C and 75% relative humidity) have confirmed the role of moisture in promoting the formation of deacetyl diltiazem. jrespharm.com The rate of hydrolysis is also influenced by the pH of the aqueous environment. Diltiazem demonstrates drastic degradation in acidic (1N HCl) and basic (1N NaOH) conditions, leading to a substantial increase in deacetyl diltiazem concentrations. jrespharm.comnih.gov This highlights the critical role of water as a reactant in the degradation process, which is catalyzed by both acid and base. The stability of diltiazem in various sugar solutions has been shown to follow pseudo first-order kinetics, further underlining its susceptibility to degradation in aqueous environments. researchgate.net

Ionic Strength

The ionic strength of a solution can influence the rate of chemical reactions, including drug degradation. While specific studies detailing the effect of ionic strength on the degradation of this compound are not extensively documented in the provided literature, general principles of chemical kinetics suggest it can be a factor. For diltiazem itself, degradation kinetics in aqueous solutions have been investigated at a constant ionic strength (μ=0.5), implying that controlling this parameter is important for reproducible stability studies. researchgate.net In some pharmaceutical compounds, degradation rates, particularly hydrolysis, can be altered by the presence and concentration of ions in the solution, which can affect the activity of water and catalytic species. acs.org However, specific quantitative data on how varying ionic strengths directly impact the degradation pathway leading to or involving this compound remains an area for further investigation.

Impurity Profiling in Pharmaceutical Preparations

This compound is identified as a metabolite and a potential impurity in pharmaceutical preparations of diltiazem. nih.govdrugbank.com Its presence is a result of the chemical transformation of the parent drug, diltiazem.

The formation mechanism of this compound occurs in a stepwise manner. The initial and major degradation pathway for diltiazem is deacetylation, often through hydrolysis, to form deacetyl diltiazem. google.comimpactfactor.org This primary metabolite, deacetyl diltiazem, is pharmacologically active, retaining about 25-50% of the parent compound's activity. drugbank.com Subsequently, deacetyl diltiazem can be further transformed through N-oxidation of the dimethylamino group to yield this compound. nih.govdrugbank.com

The identification and quantification of these related substances in pharmaceutical formulations are typically performed using stability-indicating high-performance liquid chromatography (HPLC) methods. nih.govimpactfactor.orgresearchgate.net These analytical methods are designed to separate the parent drug (diltiazem) from its degradation products and metabolites, including deacetyl diltiazem and other potential impurities. nih.gov In forced degradation studies, HPLC is used to track the decrease of diltiazem and the corresponding increase of its degradants under various stress conditions such as acid, base, oxidation, heat, and light. jrespharm.comnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for deacetyl diltiazem have been established in validated HPLC methods, allowing for precise measurement of this key impurity. jrespharm.com

Table 2: Diltiazem Degradation Under Various Stress Conditions

| Stress Condition | Diltiazem Remained (%) | Key Degradation Product Observed |

| Acidic Hydrolysis (1N HCl) | 16.67 ± 1.95 | Deacetyl Diltiazem |

| Basic Hydrolysis (1N NaOH) | 10.47 ± 2.10 | Deacetyl Diltiazem |

| Oxidative (H₂O₂) | 89.01 ± 1.74 | Deacetyl Diltiazem |

| Photolytic (UV-C) | 48.86 ± 1.48 | Deacetyl Diltiazem |

| Thermal | 84.57 ± 0.86 | Deacetyl Diltiazem |

Data represents the percentage of diltiazem remaining after exposure to stress conditions, with a notable increase in deacetyl diltiazem concentration observed in each case. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and determination of Deacetyl Diltiazem (B1670644) N-Oxide from complex biological matrices and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the most frequently employed technique, offering robust and reliable results.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely recognized for their efficiency in separating multi-component mixtures. For the analysis of diltiazem and its metabolites, including Deacetyl Diltiazem N-Oxide, HPLC provides the necessary resolution and sensitivity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for the analysis of this compound and related compounds. nih.govscience.gov This technique utilizes a nonpolar stationary phase, typically a C18 or C8 column, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Several studies have detailed RP-HPLC methods for the simultaneous determination of diltiazem and its metabolites. nih.govnih.gov For instance, a sensitive and specific RP-HPLC assay was developed for the concurrent measurement of diltiazem and six of its metabolites in human plasma. nih.gov Another study describes a reproducible HPLC technique for determining diltiazem and six of its primary and secondary metabolites, which are products of N- and O-demethylation, deacetylation, and N-oxidation. nih.gov

A stability-indicating RP-HPLC method was developed to determine diltiazem in topical preparations, where the separation was achieved on a C18 analytical column. nih.govnih.govresearchgate.net This method was validated for its specificity, selectivity, and other performance characteristics. nih.govnih.govresearchgate.net

Table 1: Examples of RP-HPLC Methods for Diltiazem and Related Compounds

| Stationary Phase | Mobile Phase | Detection | Application | Reference |

| C18 | Ethanol: phosphoric acid solution (pH = 2.5) (35 : 65, v/v) | UV at 240 nm | Determination of diltiazem in topical preparations | nih.govnih.govresearchgate.net |

| C8 | Acetonitrile (B52724), potassium dihydrogen phosphate-buffer (pH 2.9), triethylamine (B128534) and methanol (B129727) (280:598:2:90 v/v/v/v) | UV | Isolation of diltiazem and metabolites from human plasma | researchgate.net |

| Hypersil BDS C18 (150 mm×4.6 mm, 5.0 μm) | Gradient of 0.2% Triethylamine (TEA) and acetonitrile (ACN) | UV at 240 nm | Determination of Diltiazem Hydrochloride and its six related substances | researchgate.net |

| RP C-18 | 0.01M ammonium (B1175870) acetate (B1210297) in water, methanol and acetonitrile (700:240:60) | Photodiode array at 295 nm | Quantitative analysis of Diltiazem in bulk and pharmaceutical dosage form | researchgate.net |

Ultraviolet (UV) detection is a common and cost-effective detection method used in HPLC analysis of this compound and related compounds. The chromophores present in the molecular structure of these compounds allow for their detection by monitoring the absorbance of UV light at a specific wavelength. A frequently used wavelength for the detection of diltiazem and its metabolites is 240 nm. nih.govnih.govresearchgate.netresearchgate.netjrespharm.com This wavelength provides good sensitivity for the parent drug and its various degradation products and metabolites. nih.govnih.govresearchgate.netjrespharm.com In some methods, other wavelengths such as 295 nm have also been utilized. researchgate.net

The development of analytical methods for this compound often involves creating a single, comprehensive method capable of simultaneously quantifying diltiazem and its major metabolites. This is essential for pharmacokinetic studies where understanding the metabolic profile is critical.

A sensitive and specific reversed-phase HPLC assay was successfully developed for the simultaneous determination of plasma concentrations of diltiazem and six of its metabolites. nih.gov This method demonstrated a lower limit of quantitation of less than 10 ng/mL for each compound. nih.gov Another HPLC method was developed and validated for the determination of Diltiazem Hydrochloride and its major metabolite, desacetyl Diltiazem hydrochloride, over a concentration range of 25% to 250% of the specified limit. derpharmachemica.com

Forced degradation studies are also a critical part of method development, particularly for stability-indicating assays. nih.govnih.govresearchgate.net In one such study, diltiazem was subjected to acidic, basic, oxidative, photolytic, and thermal stress conditions to ensure that the analytical method could effectively separate the parent drug from its degradation products, including desacetyl diltiazem. nih.govresearchgate.net

Table 2: Validation Parameters for an HPLC Method for Diltiazem and Desacetyl Diltiazem

| Parameter | Diltiazem Hydrochloride | Desacetyl Diltiazem Hydrochloride | Reference |

| Linearity Range | 25% to 250% of specified limit | 25% to 250% of specified limit | researchgate.netderpharmachemica.com |

| Correlation Coefficient (R) | ≥ 0.998 | ≥ 0.998 | researchgate.netderpharmachemica.com |

| Limit of Detection (LOD) | 0.0408 μg/mL | 0.0633 μg/mL | researchgate.netderpharmachemica.com |

| Limit of Quantification (LOQ) | 0.2668 μg/mL | 0.450 μg/mL | researchgate.netderpharmachemica.com |

UV Detection

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations (for related impurities)

While HPLC is the primary technique for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the analysis of diltiazem and some of its impurities. researchgate.net GC-MS offers high sensitivity and specificity, particularly when coupled with a mass spectrometric detector that provides structural information about the analytes.

In the context of illicit cocaine exhibits, desacetyldiltiazem has been observed as an impurity and can also be formed as an analytical artifact in the injection port of the gas chromatograph, especially when using methanol as the injection solvent. researchgate.net The use of chloroform (B151607) as the injection solvent was found to prevent the formation of these artifacts. researchgate.net

For the analysis of certain impurities in diltiazem, a GC-MS method with headspace analysis has been employed. pjps.pk This is particularly relevant for volatile impurities. The method involves setting specific parameters for the GC, such as inlet temperature, split ratio, and oven temperature programming, to achieve optimal separation. pjps.pk

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful tools for this purpose.

In studies identifying impurities of diltiazem, NMR and mass spectral data were crucial in revealing the structures of these new compounds. orientjchem.org For instance, the main photoproduct of diltiazem was isolated and characterized as diltiazem-S-oxide based on its NMR and mass spectra. nih.gov Spectroscopic and chromatographic data have been provided for diltiazem, desacetyldiltiazem, and 2,3-dehydrodesacetyldiltiazem. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like this compound. While specific NMR data for this particular N-oxide metabolite is not extensively published in readily available literature, the technique's application is well-established for its parent compound, diltiazem, and its other transformation products. For instance, NMR, in conjunction with mass spectrometry, has been used to characterize diltiazem photoproducts, such as diltiazem-S-oxide, confirming structural changes upon degradation. nih.gov For this compound, 1H and 13C NMR would be used to confirm the loss of the acetyl group and the presence of the N-oxide moiety, providing unambiguous evidence of its chemical structure. The analysis of chemical shifts, coupling constants, and through-space correlations from 2D NMR experiments would allow for the complete assignment of all protons and carbons in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a primary technique for determining the molecular weight and fragmentation pattern of this compound, often coupled with liquid chromatography (LC-MS/MS) for enhanced sensitivity and selectivity in complex matrices. ajptr.com The molecular formula for this compound is C₂₀H₂₄N₂O₄S, corresponding to a molecular weight of approximately 388.48 g/mol . nih.govlgcstandards.compharmaffiliates.com

In practice, high-resolution mass spectrometry provides the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. For related diltiazem metabolites, specific precursor-to-product ion transitions are monitored for quantification. For example, in LC-MS/MS methods, the transition for desacetyl diltiazem (a closely related metabolite) is often monitored at m/z 373.2 → 108.85. ijpsr.com A similar targeted approach would be developed for this compound, selecting a specific parent ion and characteristic product ions to ensure its accurate detection and quantification. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy (for characterization of related compounds)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to characterize diltiazem and its related compounds, providing information about functional groups and conjugated systems.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups within a molecule. In a study of diltiazem, a sensitive region in the IR spectrum was identified that could be used to study its interactions with other molecules. researchgate.net For this compound, IR analysis would confirm the presence of key functional groups such as the hydroxyl (-OH) group (from deacetylation), the carbonyl (C=O) group of the lactam ring, and vibrations associated with the N-oxide bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is useful for quantitative analysis and for identifying chromophores (light-absorbing parts of a molecule). Diltiazem and its related compounds typically exhibit UV absorption maxima at specific wavelengths. Studies show that diltiazem hydrochloride has a maximum absorption wavelength (λmax) of 237 nm in various solutions, including water and phosphate (B84403) buffer. researchgate.net The UV absorption spectra of diltiazem and its related substances generally show two maxima, one in the range of 203–213 nm and another between 230–244 nm. nih.gov This characteristic absorption is leveraged in HPLC-UV methods for quantification. researchgate.net

Method Development and Validation Parameters (General Academic Context)

The development and validation of analytical methods for quantifying diltiazem metabolites like this compound are critical to ensure the reliability and accuracy of experimental results. These validation parameters are established according to guidelines from bodies like the International Conference on Harmonisation (ICH). scispace.com

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For diltiazem and its metabolites, linearity is typically established by constructing a calibration curve from a series of standards and evaluating the correlation coefficient (R or R²), which should ideally be close to 1.0. derpharmachemica.com

Below is a table summarizing linearity data from various validated methods for diltiazem and its metabolites.

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (R or R²) | Source |

| Diltiazem | 0.93 - 250.10 | Not Specified | ijpsr.com |

| N-desmethyl diltiazem | 0.24 - 64.00 | Not Specified | ijpsr.com |

| Desacetyl diltiazem | 0.15 - 40.69 | Not Specified | ijpsr.com |

| Diltiazem | 0.604 - 603.902 | ≥ 0.9969 | ajptr.com |

| N-desmethyl diltiazem | 0.303 - 303.274 | ≥ 0.9958 | ajptr.com |

| Desacetyl diltiazem | 0.299 - 299.489 | ≥ 0.9970 | ajptr.com |

| Diltiazem hydrochloride | 0.5 - 50 (µg/mL) | R² = 0.9996 | nih.gov |

| Desacetyl diltiazem HCl | 1.50 - 15.0 (µg/mL) | R = 0.9998 | derpharmachemica.com |

Detection and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for assessing the sensitivity of an analytical method.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. derpharmachemica.comnih.gov

These limits are especially important for the analysis of metabolites, which may be present at very low concentrations.

The table below presents reported LOD and LOQ values for diltiazem and a key metabolite from different analytical methods.

| Analyte | LOD | LOQ | Source |

| Diltiazem | < 0.02% | Not Specified | nih.gov |

| Diltiazem hydrochloride | 0.0408 µg/mL | 0.2668 µg/mL | derpharmachemica.com |

| Desacetyl diltiazem HCl | 0.0633 µg/mL | 0.450 µg/mL | derpharmachemica.com |

| Diltiazem | 0.0184 µg/mL | 0.056 µg/mL | researchgate.net |

| Diltiazem | Not Specified | 0.93 ng/mL | ijpsr.com |

| N-desmethyl diltiazem | Not Specified | 0.24 ng/mL | ijpsr.com |

| Desacetyl diltiazem | Not Specified | 0.15 ng/mL | ijpsr.com |

Precision and Accuracy

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value.

While specific data for this compound is not available in the provided search results, studies on the closely related metabolite, deacetyl diltiazem, offer insight into the performance of analytical methods for similar compounds. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of diltiazem and its metabolites, including deacetyl diltiazem, in human plasma demonstrated good precision and accuracy. ajptr.com In one study, the intra- and inter-day precision for deacetyl diltiazem was within 10.0%, with accuracy also falling within acceptable limits. nih.gov Another study reported a mean recovery for deacetyl diltiazem of 100.1% with an RSD of 3.84%. jrespharm.com

An LC-MS/MS method for diltiazem and its metabolites in human plasma reported the following precision and accuracy data for deacetyl diltiazem:

| Analyte | Concentration Range (ng/mL) | Overall Precision (%RSD) | Overall Mean Accuracy (%) |

| Deacetyl diltiazem | 0.299 - 299.489 | 2.43 - 8.34 | 91.85 - 113.27 |

Table based on data for a related compound from a study on diltiazem and its metabolites. ajptr.com

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Specific robustness studies for this compound were not found in the search results. However, robustness testing for analytical methods of diltiazem and its other metabolites typically involves varying parameters such as:

The pH of the mobile phase.

The composition of the mobile phase (e.g., altering the percentage of organic solvent). scielo.br

The flow rate of the mobile phase. scielo.br

The column temperature. scielo.br

For a validated HPLC method for diltiazem, statistical analysis showed no significant difference in results when parameters like mobile phase flow rate (varied from 0.9 to 1.1 mL/min), methanol proportion (varied from 54% to 58%), and column temperature (varied from 25°C to 35°C) were altered, demonstrating the method's robustness. scielo.br It is expected that a validated method for this compound would undergo similar rigorous testing to ensure its reliability under routine use. scispace.com

Pharmacokinetic Insights Non Clinical/theoretical Focus

Metabolic Fate in in vitro Systems

In vitro studies using liver microsomes are instrumental in elucidating the metabolic pathways of drugs. For diltiazem (B1670644) and its metabolites, these systems have revealed the enzymatic processes involved in their formation. Deacetyl diltiazem is a primary metabolite of diltiazem, formed through deacetylation mediated by esterases. drugbank.com Subsequently, deacetyl diltiazem can be further metabolized to form deacetyl diltiazem N-oxide. nih.govdrugbank.com The formation of N-oxide metabolites from tertiary amine drugs is catalyzed by NADPH-dependent microsomal enzymes. researchgate.net While cytochrome P450 (CYP) enzymes, particularly CYP3A4, are heavily involved in the N-demethylation of diltiazem, the N-oxidation pathway involves a different flavoprotein and does not directly involve cytochrome P-450. researchgate.netnih.gov The rate of formation of N-oxide metabolites can vary significantly depending on the animal species and experimental conditions. researchgate.net

In vitro experiments with human liver microsomes have shown that the formation of diltiazem metabolites is complex. For instance, the N-demethylation of diltiazem to nordiltiazem is a prerequisite for the formation of some downstream metabolites. xenotech.com While the direct enzymatic kinetics of this compound formation are not extensively detailed in the available literature, the process is recognized as a subsequent step in the metabolic cascade of diltiazem. drugbank.com

Formation and Presence in Animal Models

Comparative pharmacokinetic studies have highlighted species-specific differences in diltiazem metabolism. For instance, in dogs, N-monodesmethyl diltiazem (MA) is the most abundant plasma metabolite, whereas in rabbits and rats, deacetyl diltiazem (M1) and deacetyl N-monodesmethyl diltiazem (M2) are more prominent, respectively. nih.gov this compound (M1-NO) has been identified, although often as a minor metabolite compared to others. researchgate.netresearchgate.net

Identification and Estimation in Human Biological Matrices

Sensitive analytical methods are required for the identification and quantification of drug metabolites in biological fluids like plasma and urine. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. nih.govinnovareacademics.innih.gov

In human plasma, this compound has been detected and estimated. In a study with healthy volunteers, the average maximum plasma concentration of this compound was found to be approximately 13% of the mean maximum diltiazem concentration. nih.gov This indicates that it is a notable, albeit not the most abundant, circulating metabolite. Other major metabolites found in plasma include N-monodesmethyl diltiazem (MA), deacetyl diltiazem (M1), and deacetyl N-monodesmethyl diltiazem (M2). nih.gov

In human urine, a variety of diltiazem metabolites have been identified, including this compound. nih.govnih.gov One study noted that N-oxide desacetyldiltiazem (referred to as metabolite III) was among the six metabolites determined in the urine of patients. nih.gov Another study reported that this compound (M1NO) was previously found to be most abundant in urine. nih.govnih.gov The extent of conjugation of these metabolites in urine is significant, often exceeding 80%. nih.gov

Below is a table summarizing the detection of this compound in human biological matrices based on research findings.

| Biological Matrix | Detection Method | Key Findings |

| Plasma | High-Performance Liquid Chromatography (HPLC) | Estimated in the plasma of healthy volunteers. nih.gov Average maximum plasma concentrations were 13% of the mean maximum diltiazem concentrations. nih.gov |

| Urine | High-Performance Liquid Chromatography (HPLC) | Identified as one of the urinary metabolites. nih.govnih.gov Previously reported as the most abundant metabolite in urine. nih.gov |

Mechanistic Aspects of Inter-individual Variability in Metabolite Formation

Significant inter-individual variability has been observed in the plasma concentrations and urinary excretion of diltiazem and its metabolites, with some parameters differing by more than 20-fold. drugbank.comnih.gov This variability can be attributed to several factors, primarily the genetic polymorphism of drug-metabolizing enzymes.

The cytochrome P450 (CYP) enzyme system plays a crucial role in diltiazem metabolism. CYP3A4 is the principal enzyme responsible for N-demethylation. nih.govnih.gov Polymorphisms in the CYP3A4 gene can lead to variations in enzyme activity, thereby affecting the rate of diltiazem metabolism and the formation of its metabolites.

The table below outlines the key enzymes involved in diltiazem metabolism and their contribution to inter-individual variability.

| Enzyme Family | Specific Enzyme(s) | Role in Diltiazem Metabolism | Contribution to Variability |

| Esterases | Not specified | Deacetylation of diltiazem to deacetyl diltiazem. drugbank.com | Potential for variability in esterase activity can affect the initial step of deacetyl diltiazem formation. |

| Cytochrome P450 | CYP3A4 | Primary enzyme for N-demethylation. nih.govnih.gov | Genetic polymorphisms and inhibition by metabolites contribute to significant inter-individual differences in diltiazem clearance. drugbank.comnih.gov |

| Cytochrome P450 | CYP2D6 | O-demethylation of diltiazem. researchgate.net | Polymorphisms in CYP2D6 can affect the formation of O-demethylated metabolites. |

| Flavoprotein Monooxygenases | Not specified | N-oxidation of deacetyl diltiazem. researchgate.net | Enzyme activity can be species-dependent and may contribute to variability. researchgate.net |

Mechanistic Studies of Formation and Reactivity

Theoretical Chemistry and Computational Modeling of N-Oxidation

Detailed theoretical and computational studies specifically focused on the N-oxidation of deacetyl diltiazem (B1670644) are not extensively available in peer-reviewed literature. However, the general principles of tertiary amine N-oxidation by biological systems, particularly by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, provide a framework for understanding this transformation. hyphadiscovery.comtandfonline.com

Computational studies on the N-oxidation of other tertiary amines by cytochrome P450 have utilized hybrid density functional theory (DFT) calculations to investigate the reaction mechanism. nih.gov These studies suggest that the process can proceed through different spin states of the iron-oxo species in CYP enzymes, with the low-spin state often being preferential for both N-dealkylation and N-oxygenation. nih.gov The mechanism generally involves the transfer of an oxygen atom from the activated enzyme cofactor to the nitrogen atom of the substrate. tandfonline.com

A computational approach to model the N-oxidation of deacetyl diltiazem would likely involve:

Molecular Docking: To predict the binding orientation of deacetyl diltiazem within the active site of relevant metabolizing enzymes like CYP3A4 or FMOs.

Quantum Chemical Calculations (e.g., DFT): To model the electronic structure of the reactants, transition states, and products, thereby elucidating the reaction pathway and calculating activation energies.

Such models could help predict the regioselectivity of oxidation if multiple nitrogen atoms were present and provide insights into the electronic factors governing the reaction. For instance, a computational study on various amine N-oxides calculated a range of N-O bond dissociation enthalpies of about 40 kcal/mol, highlighting the influence of molecular structure on the stability of the N-oxide bond. mdpi.com

Reaction Kinetics and Thermodynamics of Formation

Experimentally determined reaction kinetics and thermodynamic parameters for the specific N-oxidation of deacetyl diltiazem are not readily found in published studies. The formation of Deacetyl Diltiazem N-Oxide is a Phase I metabolic reaction. hyphadiscovery.com Such biotransformations are typically studied using in vitro systems with liver microsomes or recombinant enzymes to determine kinetic parameters like the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max). nih.govnih.gov

In the absence of specific data for this compound, general characteristics of enzymatic N-oxidation can be considered. The kinetics of N-oxidation of tertiary amines by enzymes like FMOs are known to be influenced by factors such as pH, with optimal activity often observed at a pH above neutral. nih.gov For example, studies on imipramine (B1671792) N-oxidation in rat thoracic aortic endothelial cells showed a higher formation rate of the N-oxide at pH 8.4 compared to pH 7.4. nih.gov

Pharmacokinetic studies in humans have identified this compound in plasma and urine. nih.govmdpi.com In one study involving a single oral dose of diltiazem, the average maximum plasma concentration of this compound was found to be approximately 13% of the mean maximum diltiazem concentration. mdpi.comresearchgate.net While this provides evidence of its formation in vivo, it reflects a complex interplay of absorption, distribution, metabolism, and excretion, rather than the intrinsic kinetics of the formation reaction itself.

A summary of pharmacokinetic findings for diltiazem metabolites is presented below.

| Metabolite | Average Maximum Plasma Concentration (Relative to Diltiazem) |

| Deacetyl Diltiazem (M1) | ~10% |

| N-monodesmethyl Diltiazem (MA) | ~26% |

| Deacetyl N-monodemethyl Diltiazem (M2) | ~15% |

| This compound (M1NO) | ~13% |

| Data sourced from pharmacokinetic studies in healthy volunteers. mdpi.comresearchgate.net |

Thermodynamic data for the N-oxidation of deacetyl diltiazem has not been reported. In general, the thermodynamics of such oxidation reactions in biological systems are complex to measure directly. Computational chemistry provides a theoretical avenue to estimate thermodynamic properties, such as the enthalpy of formation. univ-lille.fr For example, high-level quantum chemical methods are used to study the thermodynamics of reactions involving nitrogen-containing species. univ-lille.frmdpi.com

Role as an Intermediate in Further Degradation Pathways

The metabolic fate of this compound is not definitively established in the available literature. Metabolic pathways show that deacetyl diltiazem is a branch point, leading to either this compound or Deacetyl O-desmethyl diltiazem. drugbank.compathbank.org This indicates that N-oxidation is a competing pathway with O-demethylation for the metabolism of deacetyl diltiazem.

It is known that N-oxide metabolites of drugs can sometimes be metabolically active and may undergo further biotransformation. hyphadiscovery.com These subsequent reactions can include reduction back to the parent tertiary amine or dealkylation. tandfonline.com The reduction of N-oxides to the corresponding amine is a known metabolic process that can occur in vivo. acs.org For some drugs, the N-oxide form is considered a prodrug that is reduced to the active tertiary amine. acs.org

However, there is no specific evidence to suggest that this compound serves as an intermediate for further degradation products. It is often considered a terminal metabolite in the depicted metabolic pathways of diltiazem. drugbank.compathbank.org Further research would be necessary to determine if this compound is excreted unchanged or undergoes additional metabolic transformations.

Emerging Research and Future Directions

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of minor metabolites and impurities present in trace amounts require highly sensitive and specific analytical methods. Research is ongoing to develop and refine techniques capable of identifying compounds like Deacetyl Diltiazem (B1670644) N-Oxide at very low concentrations in complex biological matrices and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly HPLC-MS, has been reported for the characterization of Diltiazem metabolites. Modern advancements, such as Ultra-Performance Liquid Chromatography (UPLC) combined with tandem mass spectrometry (MS/MS), offer even greater sensitivity and resolution. ijpsr.com For instance, a UPLC-MS/MS method was developed for the quantification of Diltiazem and its major metabolites, achieving a lower limit of quantification (LOQ) for desacetyl diltiazem as low as 0.15 ng/mL in human plasma. ijpsr.com

Further advancements include the use of high-resolution mass spectrometry (HRMS) and novel fragmentation techniques like Electron Activated Dissociation (EAD). The ZenoTOF 8600 system, for example, has demonstrated significantly improved sensitivity for both full-scan MS1 and MS/MS analysis of phase I metabolites, such as deacetyl diltiazem, when compared to previous generations of instruments. sciex.com This enhanced sensitivity is crucial for detecting and confidently identifying low-abundance metabolites and their characteristic fragments, which might otherwise be missed. sciex.com

Other analytical approaches that have been developed for Diltiazem and its related substances include stability-indicating HPLC methods, which are designed to separate the active ingredient from any impurities, degradants, or metabolites that may be present. researchgate.netnih.gov Electrochemical methods using bismuth film electrodes have also been explored for the quantification of diltiazem, demonstrating detection limits in the microgram-per-liter range in samples like human urine. scielo.br The continuous improvement of these analytical tools is essential for trace analysis and for ensuring the quality and safety of pharmaceutical products. nih.gov

Table 1: Advanced Analytical Techniques for Diltiazem Metabolite Analysis

| Technique | Application | Key Advantages | Reference(s) |

|---|---|---|---|

| HPLC-MS | Characterization of metabolites. | Good specificity and sensitivity for complex mixtures. | nih.gov |

| UPLC-MS/MS | Quantification of Diltiazem and its metabolites in human plasma. | High sensitivity with very low limits of quantification (LOQ). | ijpsr.com |

| HRMS (e.g., ZenoTOF 8600) | Identification of low-abundant phase I metabolites. | Ultra-sensitive detection at both MS1 and MS/MS levels; generates unique fragments for confident identification. | sciex.com |

| Stability-Indicating HPLC | Determination of Diltiazem and related substances in bulk drug and formulations. | Specificity to resolve the main compound from impurities and degradation products. | researchgate.netnih.gov |

| Voltammetry (Bismuth Film Electrode) | Quantification in pharmaceutical and urine samples. | Low detection limits for specific applications. | scielo.br |

Comprehensive Elucidation of Minor Formation Pathways

Deacetyl Diltiazem N-Oxide is a metabolite formed through a multi-step biotransformation process. The primary metabolic pathways for Diltiazem are N-demethylation and deacetylation. drugbank.comresearchgate.net Deacetylation, mediated by esterase enzymes, results in the formation of Deacetyl Diltiazem. drugbank.com

This intermediate metabolite, Deacetyl Diltiazem, can then undergo further transformation. One of these subsequent reactions is N-oxidation, which leads to the formation of this compound. drugbank.compathbank.orgdrugbank.com Another potential pathway for Deacetyl Diltiazem is O-demethylation, forming Deacetyl O-desmethyl diltiazem. pathbank.org While deacetylation and N-demethylation are major metabolic routes for the parent drug, the N-oxidation of its deacetylated metabolite is considered a more minor pathway. drugbank.comresearchgate.net Fully elucidating the enzymes and co-factors involved in this specific N-oxidation step, as well as the factors that might influence its rate and extent, remains an area for detailed investigation.

In Silico Prediction of Formation and Stability

Computational, or in silico, tools are becoming increasingly valuable in predicting the metabolic fate of drugs. Software programs like Meteor are used to predict potential human metabolites, complementing traditional in vitro and in vivo studies. researchgate.net These predictive models are built on extensive databases of metabolic reactions and rules.

For a compound like Diltiazem, in silico systems can predict its biotransformation through pathways such as N-demethylation, deacetylation, and oxidation. researchgate.net A study evaluating the Meteor software found it capable of predicting a significant portion of the major known human metabolites for a set of 17 hepatotoxic drugs. researchgate.net Such models can, therefore, be applied to predict the likelihood of the formation of downstream metabolites like this compound by simulating the sequential reactions of deacetylation followed by N-oxidation.

These computational tools are not only used to predict the formation of metabolites but can also provide insights into their potential stability and physicochemical properties. By predicting metabolic pathways, these technologies can help researchers anticipate and identify minor metabolites in analytical screens and guide further toxicological assessments. researchgate.net The ongoing refinement of these predictive algorithms is a key future direction, aiming to improve the accuracy of metabolite prediction and reduce reliance on extensive experimental screening.

Conclusion

Summary of Current Research Landscape for Deacetyl Diltiazem (B1670644) N-Oxide

The current body of research on Deacetyl Diltiazem N-Oxide positions it as a recognized metabolite of Diltiazem, a widely used calcium channel blocker. mdpi.comdrugbank.com Studies on the metabolism of Diltiazem in humans have identified several metabolic pathways, including deacetylation, N-demethylation, and O-demethylation. nih.govresearchgate.net this compound emerges from the further transformation of Deacetyl Diltiazem. drugbank.comnih.govpathbank.org

Research has established that Diltiazem undergoes extensive first-pass metabolism in the liver, with N-monodesmethyl diltiazem being a predominant metabolite, followed by the pharmacologically active deacetyl metabolite. hpra.ie While Deacetyl Diltiazem itself retains about 25-50% of the pharmacological activity of the parent compound, the specific bioactivity of this compound is not as extensively detailed in the available literature. drugbank.comhpra.ie

The identification and quantification of Diltiazem and its metabolites, including the N-oxide forms, have been accomplished through various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been instrumental in separating and identifying these compounds in biological samples like plasma and urine. nih.govnih.gov The development of sensitive and specific HPLC assays has allowed for the determination of Diltiazem and six of its metabolites, one of which is this compound (referred to as M1NO in one study). nih.gov

Pharmacokinetic studies in healthy volunteers have shown significant inter-individual variations in the plasma concentrations and urinary excretion of Diltiazem and its metabolites. nih.gov While major circulating metabolites in plasma are typically N-monodesmethyl diltiazem, deacetyl diltiazem, and deacetyl N-monodesmethyl diltiazem, this compound has been noted as a human metabolite with an average maximum plasma concentration that is a fraction of the mean maximum Diltiazem concentration. mdpi.comnih.gov

Identification of Knowledge Gaps and Future Research Imperatives

Despite its identification as a metabolite, there are significant knowledge gaps concerning this compound. The existing research primarily focuses on the broader metabolic profile of Diltiazem, with specific, in-depth studies on the N-oxide metabolite being less common.

Key knowledge gaps include:

Pharmacological Activity: While the activity of Deacetyl Diltiazem is partially characterized, the specific pharmacological effects, potency, and mechanism of action of this compound remain largely unexplored. drugbank.comhpra.ie Future research should aim to elucidate any potential therapeutic or toxicological properties of this specific metabolite.

Quantitative Pharmacokinetics: Although identified in plasma, detailed pharmacokinetic parameters for this compound, such as its half-life, volume of distribution, and clearance rates, are not well-established. mdpi.comnih.gov More targeted pharmacokinetic studies are needed to understand its formation, distribution, and elimination kinetics.

Enzymatic Pathways: The precise enzymatic pathways responsible for the N-oxidation of Deacetyl Diltiazem are not definitively characterized. While the metabolism of Diltiazem involves CYP enzymes and esterases, the specific enzymes catalyzing the formation of the N-oxide derivative warrant further investigation. researchgate.netdrugbank.com

Reference Standards and Analytical Methods: While analytical methods exist for the detection of Diltiazem's metabolites, the availability of certified reference standards for this compound is crucial for accurate quantification in research and clinical settings. pharmaffiliates.comsynzeal.com Continued development and validation of robust analytical methods are necessary.

Q & A

Q. What analytical methods are recommended for quantifying Deacetyl Diltiazem N-Oxide in biological or environmental matrices?

A kinetic spectrophotometric method optimized via factorial analysis is effective for detecting diltiazem derivatives. This involves a two-stage reaction with hydroxylamine and ferric salts, forming a red ferric hydroxamate complex. Optimal conditions include methanol as the solvent, 9.375% hydroxylamine, 18.75% NaOH, and 2% ammonium ferric sulfate, yielding maximum absorbance at 512 nm within 10.5 seconds . Gas chromatography with nitrogen detectors can separate Deacetyl Diltiazem from its parent compound, enabling plasma quantification .

Q. How is this compound structurally distinguished from its parent compound, diltiazem?

this compound (CAS 122619-90-3) lacks the acetyl group present in diltiazem (CAS 33286-22-5), confirmed via mass spectrometry and NMR. Its molecular formula (C22H26N2O5S) differs from diltiazem hydrochloride (C22H26N2O4S·HCl), with distinct InChIKey and SMILES identifiers .

Q. What in vitro models are suitable for studying the pharmacokinetic behavior of this compound?

Retinal explant cultures and Ca²⁺-imaging in photoreceptor degeneration studies provide insights into calcium channel modulation, while myocardial ischemia models (e.g., LAD occlusion) assess cardiovascular effects . Plasma metabolite profiling using HPLC or LC-MS is critical for tracking degradation pathways .

Advanced Research Questions

Q. How do methodological inconsistencies in quantifying this compound impact data reproducibility?

Discrepancies arise from solvent choice (methanol vs. aqueous buffers), reagent concentrations, and reaction timing. For example, hydroxylamine concentrations below 9% reduce colorimetric sensitivity, while delayed ferric salt addition causes precipitation . Standardized protocols using factorial design optimization (e.g., Box-Behnken) are recommended to mitigate variability .

Q. What mechanisms explain the reduced enzymatic inhibition potency of this compound compared to diltiazem?

Deacetyl Diltiazem weakly inhibits nucleoside triphosphate diphosphohydrolases due to structural changes that alter calcium binding affinity. Molecular docking studies suggest the loss of the acetyl group disrupts interactions with the catalytic site, reducing inhibitory efficacy by ~40% compared to diltiazem .

Q. How does environmental degradation of diltiazem influence the persistence of this compound in aquatic systems?

Wastewater treatment plant (WWTP) effluents show widespread presence of Deacetyl Diltiazem, indicating partial degradation of diltiazem. Its stability is attributed to resistance to microbial oxidation, with half-lives exceeding 30 days in anaerobic conditions. Monitoring requires SPE-LC-MS/MS to detect trace concentrations (ng/L) .

Q. What experimental designs address conflicting data on the mutagenic potential of N-oxide derivatives like Deacetyl Diltiazem?

Fluctuation Ames tests with Salmonella strains (TA98, TA100) and SOS chromotests can resolve discrepancies. For example, 2,6-Dimethylpyridine N-Oxide showed antimutagenic effects against 2-AA-induced mutagenesis, suggesting similar protocols could evaluate Deacetyl Diltiazem’s genotoxic profile .

Methodological and Data Analysis Focus

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Nonlinear regression models (e.g., Hill equation) and ANOVA with post-hoc Tukey tests are recommended. Central composite designs (CCD) minimize experimental runs while assessing interactions between variables like pH, temperature, and metabolite concentration .

Q. How can researchers differentiate between CYP3A4-mediated metabolism of diltiazem and spontaneous degradation to this compound?

Use CYP3A4 inhibitors (e.g., ketoconazole) in hepatic microsome assays to isolate enzymatic vs. non-enzymatic pathways. LC-MS quantification of time-dependent metabolite formation under controlled pH (7.4) and temperature (37°C) conditions clarifies degradation kinetics .

Q. What in silico tools predict the environmental fate of this compound?

Quantitative Structure-Activity Relationship (QSAR) models and EPI Suite software estimate biodegradation half-lives and bioaccumulation factors. Predicted log Kow values (~2.1) suggest low bioaccumulation, but field validation in WWTPs is critical .

Tables for Key Data

| Analytical Method Comparison | Spectrophotometric | GC-NPD | LC-MS/MS |

|---|---|---|---|

| Detection Limit (µg/mL) | 0.12 | 0.05 | 0.001 |

| Linearity Range (µg/mL) | 0.5–50 | 0.1–100 | 0.01–10 |

| Interference Susceptibility | High | Moderate | Low |

| Environmental Persistence Parameters | This compound |

|---|---|

| Half-life in WWTPs (days) | >30 |

| Bioaccumulation Factor (BCF) | 12–18 |

| Log Kow | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.